REACTION_CXSMILES
|
N([O-])=O.[Na+].Cl.[CH3:6][C:7]1[CH:13]=[C:12]([CH:14]([CH3:16])[CH3:15])[CH:11]=[C:10]([CH3:17])[C:8]=1N.[C:18]([O-])(=[O:20])C.[K+].C=O.Cl.NO.S([O-])([O-])=O.[Na+].[Na+]>O.Cl.S([O-])([O-])(=O)=O.[Cu+2]>[CH3:6][C:7]1[CH:13]=[C:12]([CH:14]([CH3:16])[CH3:15])[CH:11]=[C:10]([CH3:17])[C:8]=1[CH:18]=[O:20] |f:0.1,2.3,4.5,7.8,9.10.11,14.15|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1=C(N)C(=CC(=C1)C(C)C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
Potassium acetate
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
2.63 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
potassium acetate
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
potassium acetate
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.625 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
diazonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
To this solution, cooled to 10-15° C.
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The cooled mixture was extracted with ether (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The yellow liquid was purified by column chromatography
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=O)C(=CC(=C1)C(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 16.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |